3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Formation of the Furan Ring: This step involves the cyclization of suitable precursors under acidic or basic conditions.
Synthesis of Pyridazine: Pyridazine rings are often synthesized through condensation reactions involving hydrazine derivatives and diketones.
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions.
Thiazole Formation: The thiazole ring is typically formed through cyclization reactions involving thiourea and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. The compound’s heterocyclic structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the furan ring but differs in its overall structure and applications.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Similar in having a heterocyclic structure but with different functional groups and reactivity.
Uniqueness
3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-13-18-14(12-24-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-23-16/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJFPJWCDDCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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